

Technical Monograph: Janthinocin C (CAS 131086-54-9)

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Compound of Interest

Compound Name: *Janthinocin C*

CAS No.: 131086-54-9

Cat. No.: B1672785

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Advanced Characterization, Isolation Protocols, and Therapeutic Mechanisms

Executive Summary

Janthinocin C is a macrocyclic decapeptide lactone antibiotic produced by the Gram-negative bacterium *Janthinobacterium lividum*. Belonging to a rare class of peptide lactones, it exhibits potent bactericidal activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and anaerobic bacteria. Its potency in vitro has been reported to be 2–4 times greater than that of vancomycin.^{[1][2][3]}

This guide provides a comprehensive technical analysis of **Janthinocin C**, detailing its physicochemical properties, isolation workflows, and mechanism of action. It is designed for researchers investigating novel cell-wall synthesis inhibitors and non-ribosomal peptide discovery.

Chemical Identity & Physicochemical Properties^{[1][2][3]}

Janthinocin C is structurally distinct due to the incorporation of non-proteinogenic amino acids, specifically erythro-

-hydroxy-D-leucine, within its cyclic framework. Unlike its congeners (Janthinocin A and B), **Janthinocin C** lacks the

-hydroxylation or

-ketonization on the tryptophan residue, possessing a standard or less oxidized indole moiety.

Table 1: Chemical Specifications

Property	Data
CAS Number	131086-54-9
Chemical Name	Janthinocin C
Molecular Formula	C
	H
	N
	O
Molecular Weight	~1175.35 Da
Class	Cyclic Decapeptide Lactone
Source Organism	Janthinobacterium lividum
Appearance	Solid powder (white to off-white)
Solubility	Soluble in DMSO, Methanol, DMF; Poorly soluble in water
Key Structural Features	10-residue macrocycle; C-terminal lactone linkage; erythro- -hydroxy-D-leucine

Mechanism of Action (MOA)

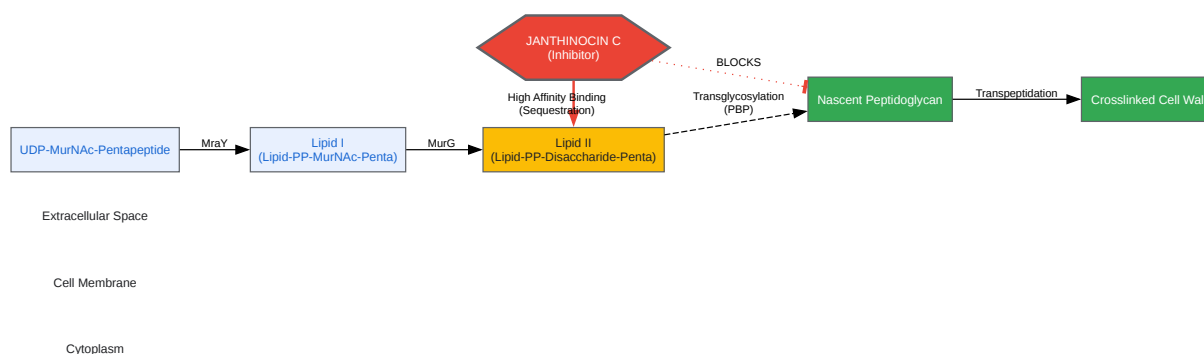
Janthinocin C functions as a Cell Wall Synthesis Inhibitor.[4] Its mode of action parallels that of structurally related depsipeptides like Lysobactin (Katanosin B), yet it remains distinct from the glycopeptide vancomycin.

Target Engagement

While vancomycin binds the D-Ala-D-Ala terminus of the peptidoglycan precursor, **Janthinocin C** and related lactones are hypothesized to bind Lipid II or upstream peptidoglycan precursors via a mechanism that is not antagonized by soluble D-Ala-D-Ala peptides. This suggests an interaction with the pyrophosphate moiety or the MurNAc-pentapeptide core, effectively sequestering the substrate required for the transglycosylation step of cell wall assembly.

Pathway Visualization

The following diagram illustrates the disruption of the peptidoglycan biosynthetic pathway by **Janthinocin C**.



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Figure 1: Putative mechanism of action.[4][5][6] **Janthinocin C** sequesters Lipid II, preventing transglycosylation and halting cell wall biogenesis.[7]

Isolation & Purification Protocol

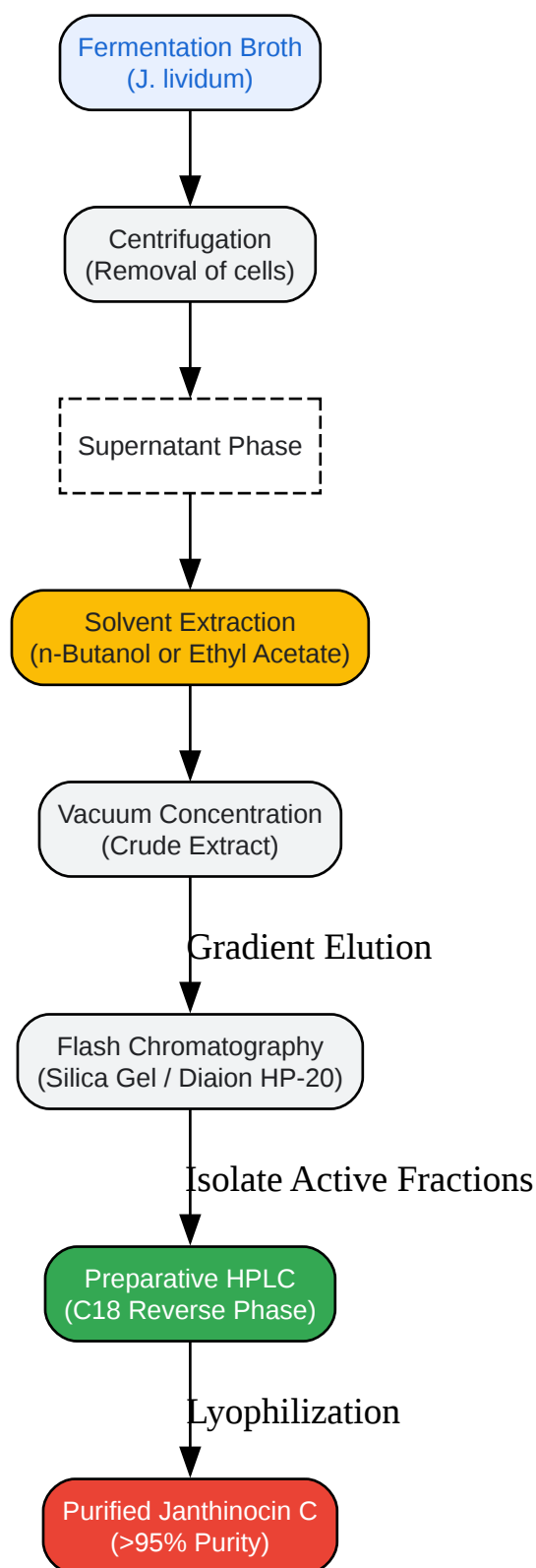
The isolation of **Janthinocin C** requires a rigorous separation workflow to distinguish it from its structural analogs (A and B). The following protocol is based on the seminal work by O'Sullivan et al. (1990).

Fermentation[1][3][8]

- Strain: *Janthinobacterium lividum* (e.g., ATCC strains or environmental isolates).
- Medium: Nutrient-rich broth (e.g., Yeast Extract-Malt Extract) supplemented with glycerol to enhance secondary metabolite production.
- Conditions: Aerobic fermentation at 25°C for 48–72 hours. *J. lividum* is psychrotolerant; avoid temperatures >30°C which may inhibit growth or production.

Extraction Workflow

The compound is typically extracted from the whole broth or the supernatant, as it is secreted.



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Figure 2: Isolation workflow from fermentation broth to purified compound.

Purification Steps (Detailed)

- **Primary Capture:** Pass the supernatant through a macroporous adsorption resin (e.g., Diaion HP-20). Wash with water to remove salts, then elute with increasing concentrations of acetone or methanol.
- **Fractionation:** Concentrate the active eluate and subject it to silica gel chromatography. Janthinocins typically elute with polar mobile phases (e.g., Chloroform:Methanol gradients).
- **Final Polish (HPLC):** Use a C18 reverse-phase column.
 - **Mobile Phase A:** Water + 0.1% TFA.
 - **Mobile Phase B:** Acetonitrile + 0.1% TFA.
 - **Detection:** UV at 220 nm and 280 nm (tryptophan absorption).
 - **Differentiation:** **Janthinocin C** elutes distinctly from A and B due to the hydrophobicity differences in the tryptophan residue.

Biosynthesis & Synthetic Challenges

Janthinocin C is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. The presence of D-amino acids and hydroxy-amino acids indicates the activity of specific epimerase and oxygenase domains within the gene cluster.

- **Synthetic Complexity:** Total synthesis of **Janthinocin C** is challenging due to the macrocyclic lactone ring and the stereochemical complexity of the erythro-
-hydroxy-D-leucine.
- **Status:** While total synthesis has been achieved for related peptides like Lysobactin (Laspartomycin C), a dedicated total synthesis for **Janthinocin C** is not widely established in commercial literature, making fermentation the primary source for research material.

Therapeutic Potential & Toxicology

- **Antibacterial Spectrum:** Highly active against Gram-positive bacteria, including *Streptococcus pyogenes*, *Streptococcus pneumoniae*, and MRSA.
- **Potency:** MIC values are frequently in the sub-microgram/mL range (0.1 – 1.0 µg/mL), often superior to vancomycin.
- **Toxicity Considerations:** Like many cationic peptide antibiotics, potential nephrotoxicity or hemolytic activity must be assessed. However, early murine models indicated efficacy in systemic infections, suggesting a viable therapeutic window.

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